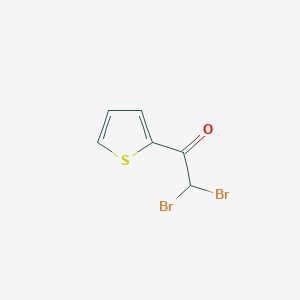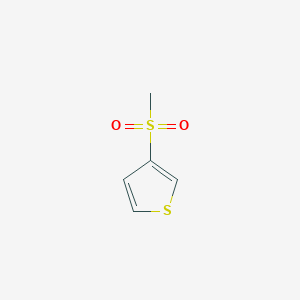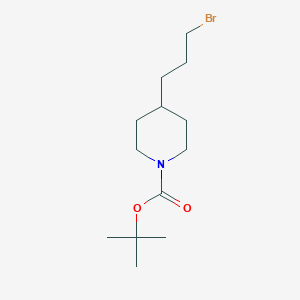
N-(2-Methoxyethyl)guanidin
Übersicht
Beschreibung
1-(2-Methoxyethyl)guanidine: is an organic compound that belongs to the class of guanidines It is characterized by the presence of a guanidine group attached to a 2-methoxyethyl chain
Wissenschaftliche Forschungsanwendungen
Chemistry: 1-(2-Methoxyethyl)guanidine is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .
Biology: In biological research, this compound has been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in various metabolic pathways .
Medicine: 1-(2-Methoxyethyl)guanidine has potential therapeutic applications. It has been investigated for its role in modulating nitric oxide levels, which can have implications in treating cardiovascular diseases .
Wirkmechanismus
Target of Action
N-(2-methoxyethyl)guanidine primarily targets the human Dimethylarginine Dimethylaminohydrolase-1 (hDDAH-1) enzyme . This enzyme plays a crucial role in the nitric oxide-modulating system .
Mode of Action
N-(2-methoxyethyl)guanidine acts as a potent inhibitor, specifically targeting the active site of hDDAH-1 . It is derived from a series of guanidine- and amidine-based inhibitors . Its nonamino acid nature leads to high selectivities toward other enzymes of the nitric oxide-modulating system . Crystallographic data of N-(2-methoxyethyl)guanidine-bound hDDAH-1 illuminated a unique binding mode .
Biochemical Pathways
Given its target, it can be inferred that it impacts the nitric oxide-modulating system .
Result of Action
Given its inhibitory action on hddah-1, it can be inferred that it impacts the regulation of nitric oxide in the body .
Biochemische Analyse
Biochemical Properties
N-(2-methoxyethyl)guanidine interacts with the enzyme hDDAH-1, inhibiting its activity . This interaction is selective, meaning that N-(2-methoxyethyl)guanidine does not significantly interact with other enzymes in the nitric oxide-modulating system .
Cellular Effects
The effects of N-(2-methoxyethyl)guanidine on cells are primarily due to its inhibition of hDDAH-1. By inhibiting this enzyme, N-(2-methoxyethyl)guanidine can modulate the nitric oxide system within cells
Molecular Mechanism
N-(2-methoxyethyl)guanidine exerts its effects at the molecular level by binding to the active site of hDDAH-1, thereby inhibiting the enzyme’s activity . This binding interaction is selective, leading to high selectivity towards other enzymes of the nitric oxide-modulating system .
Metabolic Pathways
N-(2-methoxyethyl)guanidine is involved in the nitric oxide-modulating system through its interaction with hDDAH-1
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Classical Methods: Traditional synthesis of guanidines often involves the reaction of amines with carbodiimides or thioureas in the presence of activating agents.
Transition-Metal Catalysis: Recent advancements have introduced transition-metal-catalyzed methods for the synthesis of guanidines.
One-Pot Synthesis: A sequential one-pot approach using N-chlorophthalimide, isocyanides, and amines has been developed to efficiently produce N,N′-disubstituted guanidines.
Industrial Production Methods: Industrial production of 1-(2-Methoxyethyl)guanidine may involve large-scale application of the above-mentioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 1-(2-Methoxyethyl)guanidine can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.
Vergleich Mit ähnlichen Verbindungen
N-(4-Aminobutyl)-N′-(2-methoxyethyl)guanidine: This compound is also a guanidine derivative with similar inhibitory properties against hDDAH-1.
Guanethidine: An antihypertensive agent that reduces the release of catecholamines, such as norepinephrine.
Uniqueness: 1-(2-Methoxyethyl)guanidine is unique due to its specific structural features and its ability to selectively inhibit hDDAH-1 without affecting other enzymes in the nitric oxide-modulating system . This selectivity makes it a valuable tool in pharmacological research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-(2-methoxyethyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3O/c1-8-3-2-7-4(5)6/h2-3H2,1H3,(H4,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPSFFSMEXSPKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


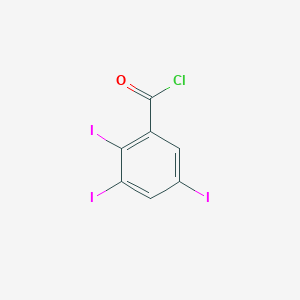

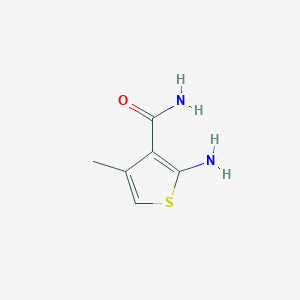
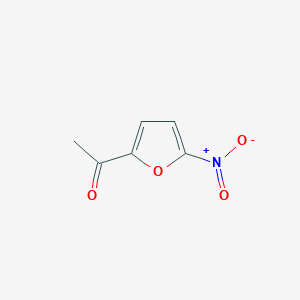

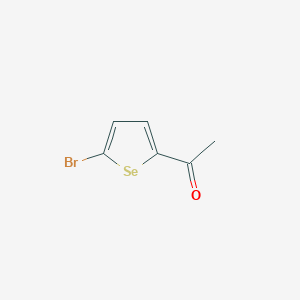

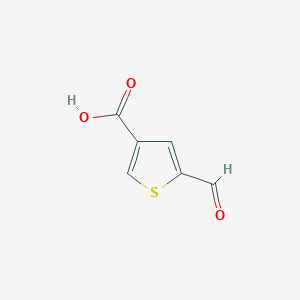
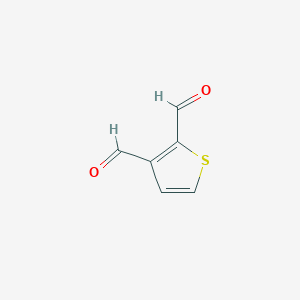
![8-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B186594.png)
